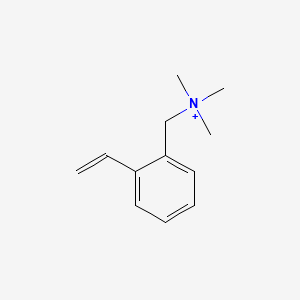
Trimethyl(vinylbenzyl)ammonium chloride
Overview
Description
Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis
Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis
Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .Scientific Research Applications
1. Application in Polymerization Reactions
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers .
- Methods of Application: Its vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling incorporation into different polymer backbones like polyacrylates, polyvinyl acetates, and styrene-based polymers .
- Results or Outcomes: The resulting polymers possess excellent cationic properties, making them suitable for applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
2. Application in Analytical Chemistry
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize the poly (AMA-DVB-VBTA) monolith columns .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The resulting poly (AMA-DVB-VBTA) monolith columns are used for solid-phase microextraction in analytical chemistry .
3. Application in the Formation of Monodisperse Cross-linked Polystyrene Polymers
- Summary of the Application: Incorporation of Trimethyl(vinylbenzyl)ammonium monomer into polymerizations allows for the formation of monodisperse cross-linked polystyrene polymers .
- Methods of Application: The benzylic trimethylammonium functionality is water-soluble and leads to non-micelle-forming particles .
- Results or Outcomes: The specific results or outcomes are not provided in the source, but the process results in the formation of monodisperse cross-linked polystyrene polymers .
4. Application in the Formation of Anion Exchange Membrane
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to prepare an anion exchange membrane for a lignin oxidizing electrolyzer .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The resulting anion exchange membrane allows for the selective transport of anions across the membrane .
5. Application in Biomedical Applications
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize poly (VBTMAC) (homopolymer) and block copolymers for biomedical applications .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The specific results or outcomes are not provided in the source, but the process results in the formation of poly (VBTMAC) (homopolymer) and block copolymers .
6. Application in Textile Industry
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used in the dyeing process of cotton fabrics .
- Methods of Application: Before dyed with the dye/copolymer nanospheres, knitted cotton fabrics were treated with 20 g/L EPTAC aqueous solution at a liquor ratio 50:1, 70 °C and 200 r/min in an infrared dyeing machine .
- Results or Outcomes: The specific results or outcomes are not provided in the source, but the process involves the use of Trimethyl(vinylbenzyl)ammonium chloride in the dyeing process .
7. Application in the Synthesis of Poly (AMA-DVB-VBTA) Monolith Columns
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize the poly (AMA-DVB-VBTA) monolith columns .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The resulting poly (AMA-DVB-VBTA) monolith columns are used for solid-phase microextraction in analytical chemistry .
8. Application in the Preparation of Anion Exchange Membrane
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to prepare an anion exchange membrane for a lignin oxidizing electrolyzer .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The resulting anion exchange membrane allows for the selective transport of anions across the membrane .
9. Application in the Synthesis of Poly (VBTMAC) and Block Copolymers
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize poly (VBTMAC) (homopolymer) and block copolymers for biomedical applications .
- Methods of Application: The specific methods of synthesis are not provided in the source, but it involves the use of Trimethyl(vinylbenzyl)ammonium chloride as a monomer .
- Results or Outcomes: The specific results or outcomes are not provided in the source, but the process results in the formation of poly (VBTMAC) (homopolymer) and block copolymers .
10. Application in the Dyeing Process of Cotton Fabrics
- Summary of the Application: Trimethyl(vinylbenzyl)ammonium chloride can be used in the dyeing process of cotton fabrics .
- Methods of Application: Before dyed with the dye/copolymer nanospheres, knitted cotton fabrics were treated with 20 g/L EPTAC aqueous solution at a liquor ratio 50:1, 70 °C and 200 r/min in an infrared dyeing machine .
- Results or Outcomes: The specific results or outcomes are not provided in the source, but the process involves the use of Trimethyl(vinylbenzyl)ammonium chloride in the dyeing process .
Safety And Hazards
Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
properties
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethyl(vinylbenzyl)ammonium chloride | |
CAS RN |
26616-35-3 | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



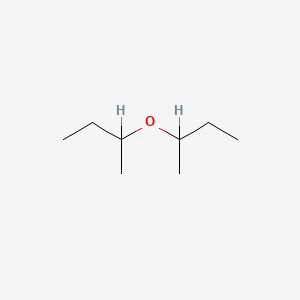
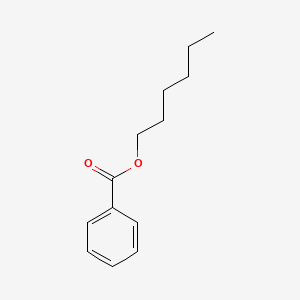
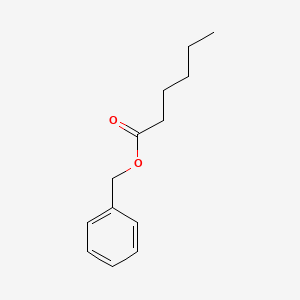
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)

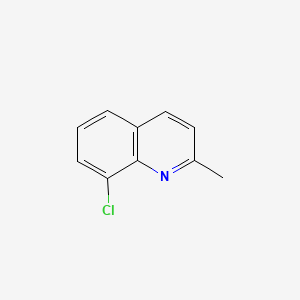
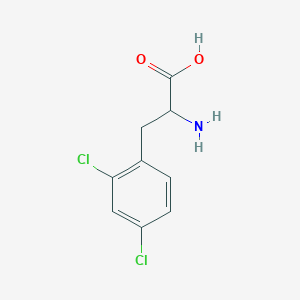
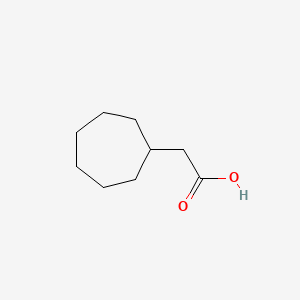
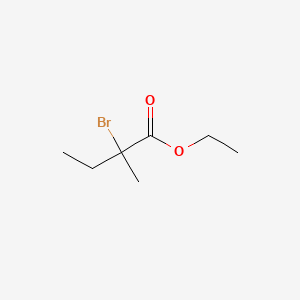
![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)
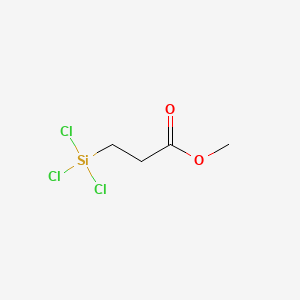
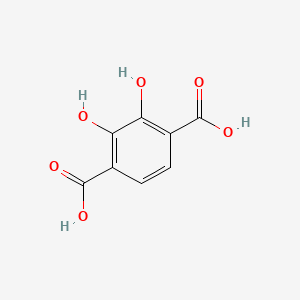
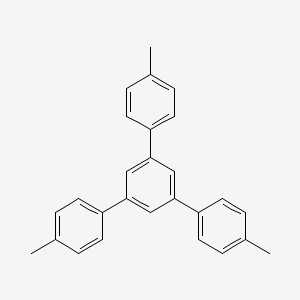
![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)